
oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-heptoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-heptoxyphenyl)carbamate is a complex organic compound with the molecular formula C26H42N2O8 and a molecular weight of 510.62 g/mol . This compound is characterized by its unique structure, which includes a pyrrolidine ring, a propoxy group, and a heptoxyphenyl carbamate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-heptoxyphenyl)carbamate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the propoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-heptoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Applications De Recherche Scientifique
Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-heptoxyphenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-heptoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the carbamate moiety play crucial roles in its binding to target proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other carbamates and pyrrolidine derivatives, such as:
- Carbanilic acid, (3-(heptyloxy)phenyl)-,1-(propoxymethyl)-2-(1-pyrrolidinyl)ethyl ester
- Carbanilic acid, m-(heptyloxy)-,2-propoxy-1-(1-pyrrolidinylmethyl)ethyl ester .
Uniqueness
Oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-heptoxyphenyl)carbamate is unique due to its specific combination of functional groups and its distinctive chemical properties. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
143503-34-8 |
|---|---|
Formule moléculaire |
C26H42N2O8 |
Poids moléculaire |
510.6 g/mol |
Nom IUPAC |
oxalic acid;(1-propoxy-3-pyrrolidin-1-ylpropan-2-yl) N-(3-heptoxyphenyl)carbamate |
InChI |
InChI=1S/C24H40N2O4.C2H2O4/c1-3-5-6-7-10-17-29-22-13-11-12-21(18-22)25-24(27)30-23(20-28-16-4-2)19-26-14-8-9-15-26;3-1(4)2(5)6/h11-13,18,23H,3-10,14-17,19-20H2,1-2H3,(H,25,27);(H,3,4)(H,5,6) |
Clé InChI |
DKTXKDRIKKXHEQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCC2)COCCC.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


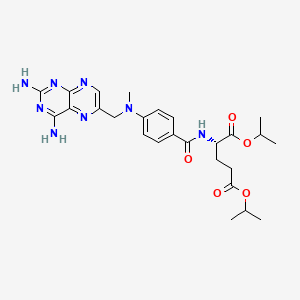
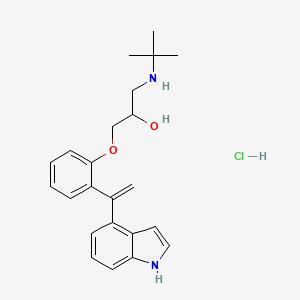
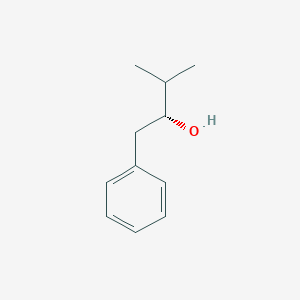
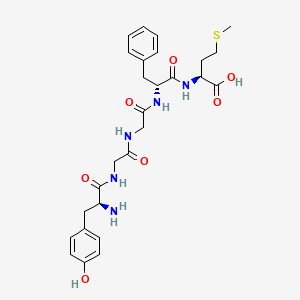
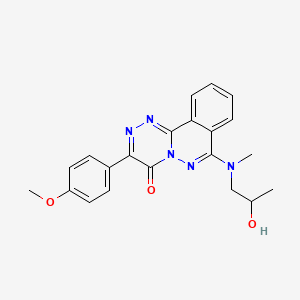
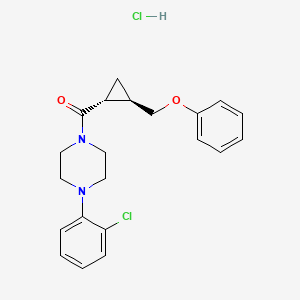
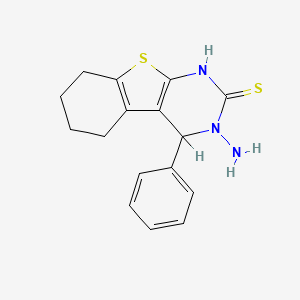
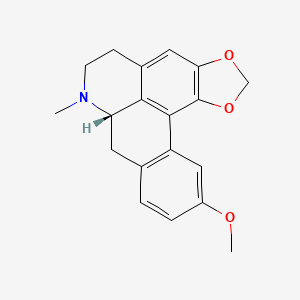
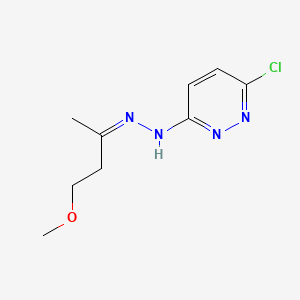
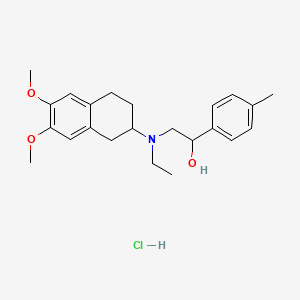



![methyl 8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B15189561.png)
